2-(5-bromo-2-fluorophenyl)-6-chloro-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-bromo-2-fluorophenyl)-6-chloro-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of multiple substituents, such as bromine, fluorine, chlorine, and methyl groups, makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2-fluorophenyl)-6-chloro-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-2-fluorophenyl)-6-chloro-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazo[1,2-a]pyridines with different functional groups.
Scientific Research Applications
2-(5-bromo-2-fluorophenyl)-6-chloro-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(5-bromo-2-fluorophenyl)-6-chloro-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Olprinone: A cardiotonic agent with an unsubstituted imidazole fragment.
Miroprofen: An analgesic with a 2-substituted imidazole structure.
Zolimidine: An anticancer agent with a similar imidazo[1,2-a]pyridine core.
Minodronic Acid: An antiosteoporosis drug with a 3-substituted imidazo[1,2-a]pyridine structure.
Uniqueness
2-(5-bromo-2-fluorophenyl)-6-chloro-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple halogen atoms and a methyl group enhances its reactivity and potential for diverse applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C20H14BrClFN3 |
---|---|
Molecular Weight |
430.7 g/mol |
IUPAC Name |
2-(5-bromo-2-fluorophenyl)-6-chloro-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H14BrClFN3/c1-12-4-2-3-5-17(12)24-20-19(15-10-13(21)6-8-16(15)23)25-18-9-7-14(22)11-26(18)20/h2-11,24H,1H3 |
InChI Key |
JGZAJZMHQIJWKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(N=C3N2C=C(C=C3)Cl)C4=C(C=CC(=C4)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.